molecular formula C6H6N2S B1525580 4-Ethynyl-3-methyl-1,2-thiazol-5-amine CAS No. 851049-24-6

4-Ethynyl-3-methyl-1,2-thiazol-5-amine

Cat. No. B1525580
M. Wt: 138.19 g/mol
InChI Key: RYELGCMBQYBWFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Ethynyl-3-methyl-1,2-thiazol-5-amine” is a chemical compound with the molecular formula C6H6N2S and a molecular weight of 138.19 . It has diverse scientific applications and its unique structure enables the synthesis of novel drugs, catalysts, and materials for organic optoelectronics.


Molecular Structure Analysis

The molecular structure of “4-Ethynyl-3-methyl-1,2-thiazol-5-amine” consists of a five-membered thiazole ring with an ethynyl group at the 4-position and a methyl group at the 3-position . The thiazole ring is planar, characterized by significant pi-electron delocalization, and exhibits some degree of aromaticity .


Physical And Chemical Properties Analysis

“4-Ethynyl-3-methyl-1,2-thiazol-5-amine” has a predicted boiling point of 161.4±40.0 °C and a predicted density of 1.25±0.1 g/cm3 . The pKa is predicted to be 6.71±0.50 .

Scientific Research Applications

Thiazoles, including “4-Ethynyl-3-methyl-1,2-thiazol-5-amine”, are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have broad applications in different fields. Here are some more applications of thiazoles:

  • Pharmaceuticals and Biological Activities

    • Thiazoles have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
    • For example, the antifungal medication abafungin is used to suppress skin infections caused by various fungi .
    • Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
  • Agrochemicals

    • Thiazoles are used in agrochemicals .
  • Industrial Applications

    • Thiazoles are used in industrial applications .
  • Photographic Sensitizers

    • Thiazoles are used as photographic sensitizers .
  • Rubber Vulcanization

    • Thiazoles are used in the field of rubber vulcanization .
  • Sunscreens

    • Thiazoles are used in sunscreens .

Thiazoles, including “4-Ethynyl-3-methyl-1,2-thiazol-5-amine”, are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have broad applications in different fields. Here are some more applications of thiazoles:

  • Pharmaceuticals and Biological Activities

    • Thiazoles have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
    • For example, the antifungal medication abafungin is used to suppress skin infections caused by various fungi .
    • Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
  • Agrochemicals

    • Thiazoles are used in agrochemicals .
  • Industrial Applications

    • Thiazoles are used in industrial applications .
  • Photographic Sensitizers

    • Thiazoles are used as photographic sensitizers .
  • Rubber Vulcanization

    • Thiazoles are used in the field of rubber vulcanization .
  • Sunscreens

    • Thiazoles are used in sunscreens .

properties

IUPAC Name

4-ethynyl-3-methyl-1,2-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c1-3-5-4(2)8-9-6(5)7/h1H,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYELGCMBQYBWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1C#C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynyl-3-methyl-1,2-thiazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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